molecular formula C6H15ClN2O B025888 2-Amino-N,N-diethylacetamide hydrochloride CAS No. 108723-79-1

2-Amino-N,N-diethylacetamide hydrochloride

Cat. No. B025888
M. Wt: 166.65 g/mol
InChI Key: RKWHGMGYRWKDSF-UHFFFAOYSA-N
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Description

Synthesis Analysis 2-Amino-N,N-diethylacetamide hydrochloride does not appear directly in the reviewed literature. However, the synthesis of related compounds often involves multicomponent reactions (MCRs) or specific amino acid derivatization techniques. For instance, MCRs have been used extensively for the synthesis of multifaceted heterocycles, which are a key strategy in the development of new compounds with potential biological activity. Such reactions are innovative and provide a streamlined approach toward complex molecular architectures from simple starting materials (Sharma & Sinha, 2023). Additionally, the use of Ni(II) complexes of amino acids in asymmetric synthesis, including Michael addition reactions, highlights a methodological approach that could be relevant to the synthesis of 2-Amino-N,N-diethylacetamide hydrochloride derivatives (Aceña, Sorochinsky, & Soloshonok, 2014).

Molecular Structure Analysis The molecular structure of 2-Amino-N,N-diethylacetamide hydrochloride would include an acetamide group, characterized by its carbon-nitrogen double bond, and a diethylamine substituent, suggesting potential for hydrogen bonding and polar interactions. The presence of a hydrochloride salt indicates increased solubility in polar solvents. Molecular structure analyses typically involve computational methods or spectroscopic techniques to determine conformational preferences and electronic distribution, which are critical for understanding reactivity and biological activity. However, specific analyses of 2-Amino-N,N-diethylacetamide hydrochloride's molecular structure are not detailed in the provided literature.

Chemical Reactions and Properties The chemical properties of compounds similar to 2-Amino-N,N-diethylacetamide hydrochloride often hinge on the reactivity of their functional groups. For example, the amino group can participate in nucleophilic substitution reactions, while the acetamide moiety may undergo hydrolysis under acidic or basic conditions. The synthesis and transformations of functionally diverse β-amino acid derivatives through metathesis reactions illustrate the chemical versatility of amino acid-derived compounds (Kiss, Kardos, Vass, & Fülöp, 2018).

Scientific Research Applications

Disinfection By-products in Water Treatment

Research on nitrogenous disinfection by-products (N-DBPs), such as haloacetamides, highlights concerns due to their high genotoxicity and cytotoxicity compared with regulated disinfection by-products. The occurrence of N-DBPs is likely to increase with the impact of wastewater and algae on water sources. A shift from chlorination to chloramination, aimed at reducing trihalomethanes (THMs) and haloacetic acids (HAAs), can also increase certain N-DBPs. Studies suggest that water treatment processes' impact on N-DBP formation is complex, with biofiltration before disinfection being notably effective at removing cyanogen halide precursors (Bond et al., 2011). Further research into precursors of N-DBPs from model precursors has been conducted to assess N-DBP formation attributable to known precursors, revealing that known precursors, mainly free amino acids, are insufficient to account for observed concentrations of certain N-DBP groups (Bond et al., 2012).

Potential for Ketamine's Antidepressant Action

A consensus statement on the use of ketamine in mood disorder treatment emphasizes ketamine hydrochloride's rapid and robust antidepressant effects in treatment-resistant cases. Despite limitations in data on long-term efficacy and safety, ketamine's off-label use for psychiatric disorders suggests potential areas for research into related compounds (Sanacora et al., 2017).

Chromatography and Compound Separation

In the context of chromatographic separation, research into hydrophilic interaction chromatography (HILIC) as an alternative for separating polar, weakly acidic, or basic samples indicates the method's utility in analyzing compounds similar to 2-Amino-N,N-diethylacetamide hydrochloride. HILIC is characterized by its use of polar columns in aqueous-organic mobile phases rich in organic solvents, highlighting a technique potentially relevant for the analysis of such compounds (Jandera, 2011).

Antitumor Efficacy and Immunomodulation

FTY720, a compound approved for multiple sclerosis treatment, has shown antitumor efficacy in several cancer models. Its action, both through sphingosine-1-phosphate receptors (S1PRs) and S1PR-independent mechanisms, suggests a broader applicability of similar compounds in cancer therapy and immunomodulation. This indicates potential research avenues for compounds like 2-Amino-N,N-diethylacetamide hydrochloride in similar contexts (Zhang et al., 2013).

Safety And Hazards

This compound is considered hazardous. It is harmful if swallowed, suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-amino-N,N-diethylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-3-8(4-2)6(9)5-7;/h3-5,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWHGMGYRWKDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590438
Record name N,N-Diethylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N,N-diethylacetamide hydrochloride

CAS RN

108723-79-1
Record name N,N-Diethylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-N,N-diethylacetamide hydrochloride
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